molecular formula C7H9IN2O2 B15305295 ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B15305295
M. Wt: 280.06 g/mol
InChI Key: DPODAHZIWYCLOO-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, an iodine atom at the 4-position, and a methyl group at the 1-position of the imidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-1-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining the optimal reaction conditions. The scalability of the synthetic route is crucial for its application in large-scale production, especially for pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to yield deiodinated products.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 4-position.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Deiodinated imidazole derivatives.

    Ester Hydrolysis: Formation of 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and the ester group can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives such as:

    4-Iodo-1-methylimidazole: Lacks the ester group, making it less versatile in certain synthetic applications.

    Ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    Ethyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate: Chlorine substitution offers different reactivity patterns and may be used in different synthetic routes.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its role in various biological processes. The presence of the iodine atom and the ethyl ester group contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit radical scavenging properties. For instance, related imidazole derivatives have shown IC50 values ranging from 6.261 to 2358 µM in radical scavenging assays, suggesting potential antioxidant capabilities .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In studies, certain derivatives exhibited IC50 values as low as 6.539 µM, indicating strong inhibitory potential . Molecular docking studies suggest that the binding affinity of these compounds to glucokinase is comparable to standard drugs, highlighting their potential as anti-diabetic agents .

3. Cytotoxicity

Cytotoxicity assays against HepG2 liver cancer cells revealed that some derivatives of imidazole exhibited significant cytotoxic effects, with IC50 values ranging from 5.351 to 18.69 µg/mL . This suggests that this compound may have therapeutic potential in cancer treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Effect on Activity
Iodine SubstitutionEnhances electron-withdrawing properties, increasing biological activity
Ethyl Ester GroupContributes to solubility and bioavailability
Imidazole RingEssential for enzyme interaction and biological function

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various imidazole derivatives, this compound demonstrated moderate radical scavenging activity compared to established antioxidants. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity.

Case Study 2: Anti-Diabetic Potential

A recent investigation into the anti-diabetic properties of imidazole derivatives found that this compound exhibited competitive inhibition against α-amylase. The molecular docking studies indicated strong binding interactions with key residues in the active site of the enzyme.

Properties

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

ethyl 5-iodo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-6(8)9-4-10(5)2/h4H,3H2,1-2H3

InChI Key

DPODAHZIWYCLOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN1C)I

Origin of Product

United States

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